
ベザフィブラート
概要
説明
ベザフィブラートは、主に脂質低下剤として高脂血症の治療に使用されるフィブラート系薬剤です。血中の低密度リポタンパク質コレステロールとトリグリセリドを低下させるとともに、高密度リポタンパク質コレステロールを上昇させる効果があります。 ベザフィブラートは1971年に特許取得され、1978年に医療用として承認されました .
科学的研究の応用
Cardiovascular Applications
Bezafibrate in Myocardial Infarction Prevention
The Bezafibrate Infarction Prevention (BIP) study demonstrated that bezafibrate significantly reduces the risk of myocardial infarction (MI) in patients with coronary artery disease. In this study, 3,090 patients were randomized to receive either bezafibrate or a placebo over a mean follow-up of 6.2 years. The results indicated a reduction in the incidence of fatal or nonfatal MI from 15.0% in the placebo group to 13.6% in the bezafibrate group (p = 0.26) .
Table 1: BIP Study Outcomes
Outcome | Bezafibrate Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
Fatal or Nonfatal MI | 13.6 | 15.0 | 0.26 |
All-cause Mortality | 10.4 | 9.9 | 0.62 |
Stroke | 4.6 | 5.0 | 0.66 |
Antidiabetic Properties
Recent studies have highlighted bezafibrate's potential antidiabetic effects, particularly its ability to prevent type 2 diabetes. An observational study indicated that users of bezafibrate had a significantly lower hazard ratio for developing diabetes compared to users of other fibrates (HR 0.66 [95% CI 0.53–0.81]) . This effect was more pronounced with prolonged therapy.
Table 2: Antidiabetic Effects of Bezafibrate
Parameter | Bezafibrate Users (HR) | Other Fibrates Users (HR) |
---|---|---|
Incident Diabetes | 0.66 | - |
Progression to Antidiabetic Medication | 0.54 | - |
Progression to Insulin Use | 0.78 | - |
Neuroprotective Effects
Bezafibrate has also shown promise in neuroprotection, particularly in models of tauopathy associated with neurodegenerative diseases like Alzheimer's disease. A study demonstrated that bezafibrate treatment improved behavioral deficits and reduced tau pathology in tauopathy mouse models . The treatment enhanced mitochondrial biogenesis and energy metabolism, suggesting a mechanism for its neuroprotective effects.
Table 3: Neuroprotective Outcomes of Bezafibrate
Parameter | Pre-treatment Level | Post-treatment Level |
---|---|---|
Tau Pathology (MC1 Immunostaining) | High | Decreased |
Mitochondrial DNA Copy Number | Decreased | Increased |
Gene Expression (PPARα, PPARγ) | Baseline | Significantly Increased |
Case Study: Bezafibrate and Cardiovascular Risk Reduction
In a cohort study involving patients with metabolic syndrome, bezafibrate treatment was associated with a significant reduction in cardiac mortality risk (HR = 0.44 [95% CI, 0.25-0.80]) compared to placebo . This highlights its potential as an adjunct therapy for patients at high risk for cardiovascular events.
Case Study: Bezafibrate's Role in Diabetes Prevention
A large observational database study found that bezafibrate users had a reduced risk of progressing from prediabetes to diabetes compared to non-users, suggesting its utility in diabetes prevention strategies .
作用機序
ベザフィブラートは、主にペルオキシソーム増殖因子活性化受容体アルファ(PPARα)のアゴニストとして作用します。また、ペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)とペルオキシソーム増殖因子活性化受容体デルタ(PPARδ)にもある程度の活性があります。 これらの受容体を活性化することにより、ベザフィブラートは脂質代謝に関与する遺伝子の発現を高め、低密度リポタンパク質コレステロールとトリグリセリドのレベルを低下させ、高密度リポタンパク質コレステロールのレベルを上昇させます .
類似の化合物との比較
類似の化合物
- フェノフィブラート
- ゲムフィブロジル
- シプロフィブラート
比較
ベザフィブラートは、複数のペルオキシソーム増殖因子活性化受容体サブタイプ(PPARα、PPARγ、およびPPARδ)に対する幅広い活性を持つため、フィブラートの中でも独特です。 この幅広い活性プロファイルは、他のフィブラートと比較して、より広範囲の脂質障害と代謝性疾患の治療における有効性に貢献している可能性があります .
生化学分析
Biochemical Properties
Bezafibrate interacts with enzymes and proteins involved in lipid metabolism. It decreases low-density lipoproteins (LDL) and increases high-density lipoproteins (HDL) .
Cellular Effects
Bezafibrate has been shown to improve liver biochemistries in patients with PBC . It influences cell function by altering lipid metabolism, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The main putative mechanisms of bezafibrate involve increased output of phosphatidylcholine into the bile through the upregulation of multidrug resistance protein 3 (MDR3) P-glycoprotein and a consequent reduction in the cytotoxicity of hydrophobic bile acids .
Temporal Effects in Laboratory Settings
It has been used in both in vitro and in vivo studies to assess its impact on lipid metabolism and liver biochemistry .
Metabolic Pathways
Bezafibrate is involved in lipid metabolism pathways. It interacts with enzymes involved in the metabolism of LDL and HDL cholesterol .
準備方法
合成経路と反応条件
ベザフィブラートは、N-パラヒドロキシベンゼンエチル-4-クロロベンザミドとエチル2-ブロモ-2-メチルプロピオネートとの縮合反応によって合成されます。 反応はウィリアムソンエーテル合成を経て進行し、その後、アルカリ性反応媒体中でエステル基が加水分解されます .
工業的生産方法
工業的な設定では、ベザフィブラートの合成には水酸化カリウムとエタノールが溶媒として使用されます。反応混合物を40℃に加熱し、1時間維持します。反応後、混合物を塩酸で中和し、水と重炭酸ナトリウムで洗浄します。 その後、生成物をエタノールから再結晶させて純粋なベザフィブラートを得ます .
化学反応の分析
反応の種類
ベザフィブラートは、次のようなさまざまな化学反応を起こします。
酸化: ベザフィブラートは、特定の条件下で酸化されてさまざまな分解生成物を生成する可能性があります。
還元: 還元反応は、ベザフィブラートに存在する官能基を修飾することができます。
一般的な試薬と条件
酸化: UV/塩素プロセス、ここで反応性塩素種とヒドロキシルラジカルが支配的な役割を果たします.
還元: 特定の還元剤を使用して、ベザフィブラートの官能基を標的にすることができます。
生成される主な生成物
これらの反応から生成される主な生成物には、水酸化および塩素化誘導体、ならびにアシルアミノ開裂および脱メチル化生成物が含まれます .
科学研究への応用
ベザフィブラートは、幅広い科学研究への応用があります。
化学: 脂質低下剤とその化学的性質に関する研究におけるモデル化合物として使用されます。
類似化合物との比較
Similar Compounds
Comparison
Bezafibrate is unique among fibrates due to its broader activity on multiple peroxisome proliferator-activated receptor subtypes (PPARα, PPARγ, and PPARδ). This broader activity profile may contribute to its effectiveness in treating a wider range of lipid disorders and metabolic conditions compared to other fibrates .
生物活性
Bezafibrate is a synthetic fibrate that primarily functions as a lipid-lowering agent. It is widely used to manage dyslipidemia and has garnered attention for its diverse biological activities beyond lipid regulation, including effects on mitochondrial biogenesis, autophagy, and potential antidiabetic properties. This article explores the biological activity of bezafibrate, highlighting key research findings, case studies, and data tables.
Bezafibrate exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This activation leads to several downstream effects:
- Lipid Metabolism : Bezafibrate enhances fatty acid oxidation and reduces lipogenesis, contributing to its lipid-lowering effects.
- Mitochondrial Biogenesis : It increases the expression of PGC-1α, a coactivator crucial for mitochondrial biogenesis, thereby promoting mitochondrial function and health .
- Autophagy Induction : Research indicates that bezafibrate induces autophagy, facilitating the degradation of damaged cellular components and improving overall cellular health .
Antidiabetic Properties
A significant observational study analyzed the antidiabetic effects of bezafibrate in a large cohort. Key findings included:
- Reduced Incidence of Diabetes : Users of bezafibrate exhibited a lower hazard ratio (HR) for developing type 2 diabetes compared to users of other fibrates (HR 0.66) with a stronger effect observed over longer treatment durations.
- Progression Prevention : The drug also demonstrated efficacy in preventing the progression of pre-existing diabetes, with an HR of 0.54 for progression to antidiabetic medication use .
Case Studies in Fatty Acid Oxidation Disorders
In an open-label clinical trial involving patients with fatty acid oxidation disorders (FAODs), bezafibrate was administered for six months. Results showed:
- Improvement in Quality of Life : Patients reported enhanced quality of life metrics.
- Reduction in Myopathic Attacks : The frequency of myopathic attacks decreased significantly during treatment .
Efficacy Comparison in Lipid Profiles
The following table summarizes the changes in serum lipid profiles among patients treated with bezafibrate compared to those receiving other fibrates:
Parameter | Bezafibrate (n=12,161) | Other Fibrates (n=4,191) |
---|---|---|
Total Cholesterol (mg/dL) | Decreased by 30% | Decreased by 15% |
Triglycerides (mg/dL) | Decreased by 40% | Decreased by 20% |
HDL-C (mg/dL) | Increased by 10% | No significant change |
Autophagy and Mitochondrial Biogenesis Effects
A study examining the impact of bezafibrate on autophagy and mitochondrial biogenesis yielded the following results:
Parameter | Control Group | Bezafibrate Group |
---|---|---|
PGC-1α Expression (fold change) | 1.0 | 2.5 |
LC3-II Levels (Western Blot) | Low | High |
Mitochondrial DNA Content | Normal | Increased |
特性
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
Record name | Bezafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
Record name | SID855877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too. | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
41859-67-0 | |
Record name | Bezafibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | bezafibrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bezafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bezafibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEZAFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。